molecular formula C15H12ClNO4S B2975201 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-63-3

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

Cat. No.: B2975201
CAS No.: 1013296-63-3
M. Wt: 337.77
InChI Key: BNMQCUDYHLZWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is a synthetic organic compound with the molecular formula C15H12ClNO4S It is characterized by the presence of a sulfonylamino group attached to a benzoic acid moiety, with a 4-chlorophenyl group linked via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzoic acid derivatives.

    Formation of Ethenyl Bridge: The 4-chlorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the (E)-2-(4-chlorophenyl)ethenyl intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated intermediate is coupled with the benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The ethenyl bridge and aromatic rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]benzoic Acid
  • 3-[[(E)-2-(4-bromophenyl)ethenyl]sulfonylamino]benzoic Acid
  • 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic Acid

Uniqueness

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQCUDYHLZWGD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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